molecular formula C9H9F2NO2 B12467361 N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine

N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine

Cat. No.: B12467361
M. Wt: 201.17 g/mol
InChI Key: CIZNUSKQIZAJQA-UHFFFAOYSA-N
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Description

N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.2 g/mol It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an ethylidene group linked to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The difluoromethoxy group and the oxime moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the difluoromethoxy group. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-6(12-13)7-2-4-8(5-3-7)14-9(10)11/h2-5,9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZNUSKQIZAJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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